molecular formula C20H28N2O4 B12901800 N1,N1-Bis(furan-2-ylmethyl)decanediamide

N1,N1-Bis(furan-2-ylmethyl)decanediamide

Cat. No.: B12901800
M. Wt: 360.4 g/mol
InChI Key: KPPAZJQEEPMMTI-UHFFFAOYSA-N
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Description

N1,N1-Bis(furan-2-ylmethyl)decanediamide is a chemical compound characterized by the presence of two furan-2-ylmethyl groups attached to a decanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(furan-2-ylmethyl)decanediamide typically involves the reaction of decanediamide with furan-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Bis(furan-2-ylmethyl)decanediamide undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding furan-2-ylmethyl alcohols.

    Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Furan-2-ylmethyl alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1,N1-Bis(furan-2-ylmethyl)decanediamide involves its interaction with specific molecular targets. The furan rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-Bis(furan-2-ylmethyl)decanediamide is unique due to its decanediamide backbone, which imparts specific physical and chemical properties. This makes it suitable for applications where longer chain diamides are preferred, such as in the synthesis of polymers with enhanced flexibility and durability .

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

N',N'-bis(furan-2-ylmethyl)decanediamide

InChI

InChI=1S/C20H28N2O4/c21-19(23)11-5-3-1-2-4-6-12-20(24)22(15-17-9-7-13-25-17)16-18-10-8-14-26-18/h7-10,13-14H,1-6,11-12,15-16H2,(H2,21,23)

InChI Key

KPPAZJQEEPMMTI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=CO2)C(=O)CCCCCCCCC(=O)N

Origin of Product

United States

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